![molecular formula C18H18N4O3 B7749250 N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B7749250.png)
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-ethoxyphenoxy)acetamide
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Overview
Description
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-ethoxyphenoxy)acetamide is a complex organic compound that belongs to the class of phenoxy acetamides. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an isoindoline moiety, which is a bicyclic structure containing nitrogen, and a phenoxy group, which is an aromatic ether.
Preparation Methods
The synthesis of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-ethoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the isoindoline and phenoxy intermediates. One common method involves the reaction of 3-aminoisoindoline with an appropriate aldehyde to form the imine intermediate. This intermediate is then reacted with 2-(2-ethoxyphenoxy)acetyl chloride under basic conditions to yield the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-ethoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The aromatic ring in the phenoxy group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-ethoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The isoindoline moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the phenoxy group can interact with receptor sites, modulating their function. These interactions lead to the observed biological effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-ethoxyphenoxy)acetamide can be compared with other phenoxy acetamide derivatives, such as:
- N-(3-aminoisoindol-1-ylidene)amino-2-(2-methoxyphenoxy)acetamide
- N-(3-aminoisoindol-1-ylidene)amino-2-(2-chlorophenoxy)acetamide
These compounds share similar structural features but differ in the substituents on the phenoxy group
Properties
IUPAC Name |
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-ethoxyphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-24-14-9-5-6-10-15(14)25-11-16(23)21-22-18-13-8-4-3-7-12(13)17(19)20-18/h3-10H,2,11H2,1H3,(H,21,23)(H2,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLOEWCRDNTTAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)NN=C2C3=CC=CC=C3C(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OCC(=O)N/N=C\2/C3=CC=CC=C3C(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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